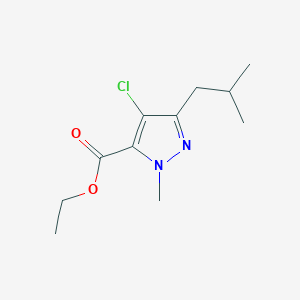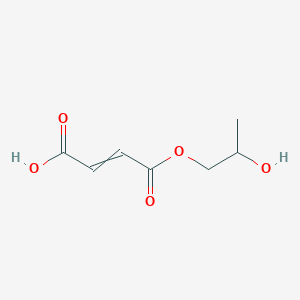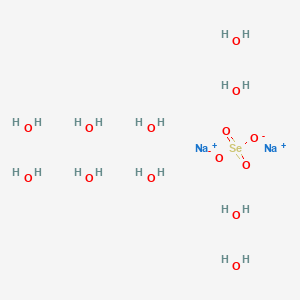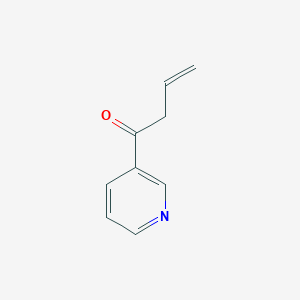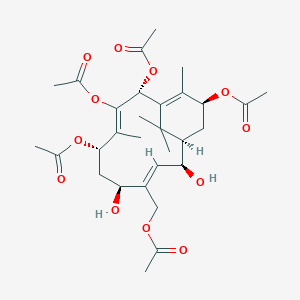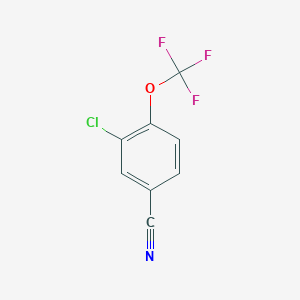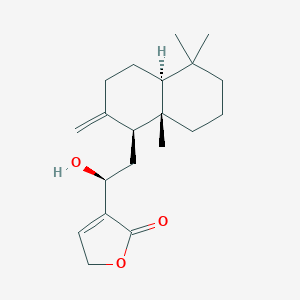
Vitexolide D
Descripción general
Descripción
The compound Vitexolide D is a complex organic molecule with a unique structure It features a furanone ring attached to a highly substituted naphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vitexolide D typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the naphthalene derivative: This can be achieved through a series of cyclization and substitution reactions.
Attachment of the furanone ring: This step usually involves a condensation reaction between the naphthalene derivative and a suitable furanone precursor.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to increase the efficiency of the reactions.
Purification: Employing techniques such as chromatography to purify the final product.
Scalability: Ensuring that the synthesis can be scaled up to produce large quantities without significant loss of efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Vitexolide D: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The double bonds in the naphthalene ring can be reduced to single bonds.
Substitution: The methylidene group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bonds would yield a fully saturated naphthalene derivative.
Aplicaciones Científicas De Investigación
Vitexolide D:
Medicinal Chemistry: It could be investigated for its potential as a drug candidate due to its unique structure and functional groups.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: Its effects on biological systems can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It might be used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of Vitexolide D would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: It might inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: It might affect various biochemical pathways by altering the activity of key proteins or enzymes.
Comparación Con Compuestos Similares
Similar compounds to Vitexolide D include other naphthalene derivatives and furanone-containing molecules. These compounds might share some structural features but differ in their specific functional groups or substitution patterns. The uniqueness of this compound lies in its specific combination of a highly substituted naphthalene ring and a furanone moiety, which imparts distinct chemical and biological properties.
List of Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents.
Furanone derivatives: Molecules containing the furanone ring with various substitutions.
Terpenoids: Compounds with similar structural motifs found in natural products.
Propiedades
IUPAC Name |
4-[(1S)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15-,16-,17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNUJNWMFLYQTF-OGNFBWPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@H](C3=CCOC3=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




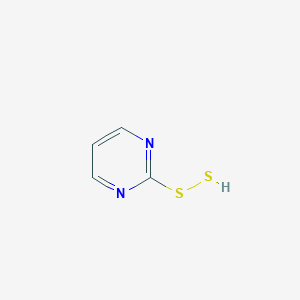
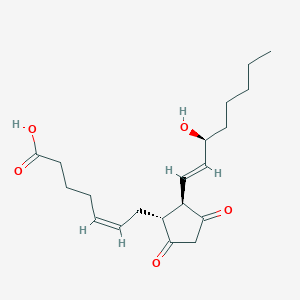
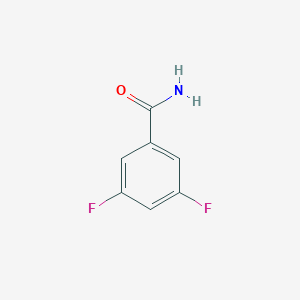

![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)

